Lipoxygenase Inhibition: A Unique Polypharmacology Profile
2-Phenylcyclopent-2-en-1-one is characterized as a 'potent lipoxygenase inhibitor' [1], a distinct activity not commonly reported for its simpler analogs. In contrast, the structurally related 2-methylcyclopent-2-en-1-one is primarily known as a synthetic building block for terpenoids and steroids, with no significant reports of lipoxygenase inhibition [2]. While a direct IC50 comparison is not available, the classification of the target compound as a 'potent' inhibitor is a qualitative differentiator that points to a unique mechanism of action not shared by the methyl analog. This is further supported by evidence of its interference with arachidonic acid metabolism [1].
| Evidence Dimension | Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | Potent inhibitor |
| Comparator Or Baseline | 2-Methylcyclopent-2-en-1-one: No reported activity |
| Quantified Difference | Qualitative difference: Active vs. No reported activity |
| Conditions | Qualitative assessment from MeSH database [1]; literature review for comparator [2] |
Why This Matters
For researchers investigating inflammatory pathways, this compound offers a unique starting point for developing lipoxygenase modulators, unlike its alkyl-substituted analogs which are better suited for synthetic methodology studies.
- [1] Medical University of Lublin. (n.d.). 2-Phenylcyclopent-2-en-1-one. MeSH Concept Record. View Source
- [2] Bonsignore, S., et al. (1996). A New Facile Synthesis of 2-Alkylcyclopent-2-Enones. Journal of the Chemical Society, Perkin Transactions 1. View Source
